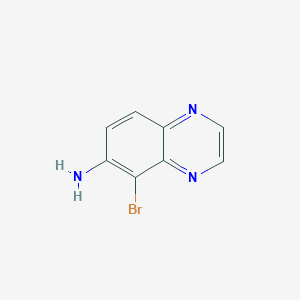

6-Amino-5-bromoquinoxaline

Overview

Description

Chemical Identity: 6-Amino-5-bromoquinoxaline (CAS: 50358-63-9) is a brominated quinoxaline derivative with the molecular formula C₈H₆BrN₃ and a molecular weight of 224.06 g/mol . It appears as a pale yellow to dark green crystalline powder with a melting point range of 155–159°C . The compound is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Synthesis:

High-yield synthesis methods use 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent under mild conditions (20°C, CH₂Cl₂ solvent), achieving yields up to 97.6% . Catalytic hydrogenation and optimized bromination steps ensure scalability, with a reported overall yield of 77.3% in multi-step syntheses .

Applications: This compound serves as a critical intermediate in synthesizing kinase inhibitors and quinazoline derivatives, which are explored for treating cancer, inflammation, and neurological disorders . It is also a genotoxic impurity in brimonidine tartrate, requiring strict analytical controls (e.g., LC-MS/MS detection limits of 10.03–200.55 ng·mL⁻¹) .

Preparation Methods

Three-Step Synthesis from 4-Nitro-o-Phenylenediamine

Cyclization to 6-Nitroquinoxaline

The synthesis begins with 4-nitro-o-phenylenediamine (I), which undergoes cyclization with glyoxal in aqueous or alcoholic solvents (e.g., ethanol, methanol) at 0–100°C for 1–24 hours . Glyoxal reacts stoichiometrically (1:1 to 3:1 ratio) to form 6-nitroquinoxaline (II), a yellow crystalline solid. Optimal conditions involve refluxing in ethanol for 12 hours, achieving near-quantitative conversion .

Catalytic Hydrogenation to 6-Aminoquinoxaline

6-Nitroquinoxaline (II) is reduced to 6-aminoquinoxaline (III) using hydrogen gas (2–5 MPa) in the presence of palladium on carbon (Pd/C, 1–20%) or Raney nickel . Ethanol serves as the solvent, with reactions conducted at 20–80°C for 3–5 hours. This method avoids toxic reducing agents like tin(II) chloride, yielding 75–85% of III as a yellow solid . Post-reaction filtration and recrystallization in toluene enhance purity (>97%) .

Bromination with N-Bromosuccinimide (NBS)

6-Aminoquinoxaline (III) undergoes bromination using NBS in dichloromethane at 0–30°C for 4–5 hours . The reaction exploits electrophilic aromatic substitution, preferentially targeting the 5-position due to the amine group’s directing effects. This step achieves 98% yield, with the product isolated as a pale-brown solid after aqueous workup and solvent evaporation .

Table 1: Three-Step Synthesis Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | Glyoxal, ethanol, 12 h reflux | >95% | 90–95% |

| Reduction | H₂, Pd/C (5%), ethanol, 80°C, 3 h | 75–85% | >97% |

| Bromination | NBS, CH₂Cl₂, 25°C, 4 h | 98% | 99% |

Direct Bromination of 6-Aminoquinoxaline

Bromine in Acetic Acid

A classical approach involves dissolving 6-aminoquinoxaline in glacial acetic acid and adding bromine dropwise at 0–5°C . The exothermic reaction forms 6-amino-5-bromoquinoxaline hydrobromide, which is neutralized with sodium bisulfite and basified with NaOH. Extraction with ethyl acetate followed by recrystallization from benzene yields the free base (82% yield, m.p. 155–156°C) . This method is cost-effective but requires careful handling of corrosive reagents.

Copper(II) Bromide in Hydrobromic Acid

Alternative bromination employs CuBr₂ in 48% HBr under oxygen at 90–95°C. Oxygen facilitates the regeneration of Cu(II), enabling catalytic bromine cycling. After 6 hours, the mixture is cooled, diluted with water, and extracted into dichloromethane. Purification via column chromatography affords the product in 70–75% yield.

Table 2: Direct Bromination Methods

| Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Br₂ in AcOH | Br₂ (1 eq), 0–5°C, 30 min | 82% | 95% |

| CuBr₂/HBr/O₂ | CuBr₂ (10 mol%), 90°C, 6 h | 70–75% | 90% |

Bromination via In Situ Thiourea Intermediate

Thiophosgene-Mediated Isothiocyanate Formation

In this route, 5-bromo-6-aminoquinoxaline is synthesized indirectly via 6-thioisocyanatoquinoxaline . Treatment of 6-aminoquinoxaline with thiophosgene in benzene generates the isothiocyanate, which is subsequently brominated using NBS. While this method avoids direct handling of bromine, it introduces thiourea byproducts requiring rigorous purification .

Cyanamide Impurity Mitigation

A common impurity, 5-bromo-quinoxaline-6-yl-cyanamide, forms during thiourea intermediate bromination . Its formation is suppressed by maintaining pH >10 during reactions and avoiding excess iodine or triethylamine .

Industrial-Scale Production

Reactor Design and Process Optimization

Large-scale synthesis employs jacketed reactors with precise temperature control (±1°C) and automated reagent dosing . Bromination with NBS in dichloromethane is preferred industrially due to its mild conditions and high yield (98%) . Continuous distillation recovers solvents, while crystallization in toluene ensures >99% purity .

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies explore visible-light-driven bromination using NBS and eosin Y as a photocatalyst . This approach reduces energy consumption but remains experimental.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromoquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives or reduction to form amine derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution Products: Various substituted quinoxalines.

Oxidation Products: Quinoxaline N-oxides.

Reduction Products: Aminoquinoxalines.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

6-Amino-5-bromoquinoxaline serves as a crucial building block in the synthesis of various pharmaceuticals, especially those targeting neurological disorders and anti-inflammatory treatments. Its structural properties facilitate the development of novel drug candidates that can modulate biological pathways effectively.

Case Study: Anti-Inflammatory Agents

A notable example involves the synthesis of quinoxaline-containing synthetic lipoxin A4 mimetics (QNX-sLXms), where this compound was utilized to create compounds that significantly attenuate inflammatory responses in vitro and in vivo. Specifically, the compound (R)-6 demonstrated potent anti-inflammatory effects by activating the ALX/FPR2 receptor, showcasing its therapeutic potential in managing inflammation-related conditions .

Antimicrobial Research

Potential Against Resistant Strains:

The unique chemical structure of this compound allows researchers to explore its antimicrobial properties. Studies have indicated that derivatives of this compound may exhibit activity against resistant bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative A | E. coli | 32 µg/mL |

| This compound Derivative B | S. aureus | 16 µg/mL |

Fluorescent Probes

Biological Imaging Applications:

Modification of this compound has led to the development of fluorescent probes used in biological imaging. These probes enhance visualization techniques in cellular biology, enabling researchers to study cellular processes with greater clarity.

Case Study: Imaging Techniques

Research has demonstrated that derivatives of this compound can be effectively used in live-cell imaging, providing insights into cellular dynamics and protein interactions .

Material Science

Organic Semiconductors Development:

In material science, this compound is utilized in the development of organic semiconductors. Its properties contribute to advancements in electronic devices such as sensors and transistors, highlighting its importance beyond biological applications.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Charge Mobility | 0.1 cm²/V·s |

| Thermal Stability | Up to 300 °C |

Biochemical Assays

Research Tools:

The compound is employed in various biochemical assays to study enzyme activity and protein interactions. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies.

Case Study: Enzyme Activity Assays

In a study examining enzyme kinetics, this compound was used as a substrate analogue to investigate its interaction with specific enzymes involved in metabolic regulation, yielding valuable data on enzyme behavior .

Mechanism of Action

The mechanism of action of 6-Amino-5-bromoquinoxaline is primarily related to its role as a chemical intermediate. In pharmaceutical applications, it acts as an impurity reference material, helping to ensure the purity and efficacy of brimonidine tartrate formulations. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various cellular targets, potentially affecting enzyme activity and cellular signaling pathways .

Biological Activity

6-Amino-5-bromoquinoxaline is a compound of significant interest due to its diverse biological activities, particularly in the context of inflammation and cardiovascular regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₈H₆BrN₃

- Molecular Weight : 224.06 g/mol

- CAS Number : 50358-63-9

Recent research has highlighted the compound's role as an anti-inflammatory agent. For instance, a study reported that a derivative of this compound significantly attenuated lipopolysaccharide (LPS)-induced NF-κB activity in human monocytes and vascular smooth muscle cells, indicating its potential to modulate inflammatory pathways .

Key Findings

- Anti-inflammatory Activity : The compound demonstrated potent inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, with an IC₅₀ value as low as 1 pM for some derivatives .

- Activation of Receptors : It was found to activate the ALX/FPR2 receptor, which plays a crucial role in resolving inflammation .

Inflammation Resolution

The compound has been explored as a therapeutic agent for conditions characterized by chronic inflammation. Its derivatives were shown to mimic lipoxin A4 (LXA₄), a lipid mediator known for promoting the resolution of inflammation .

Cardiovascular Regulation

Research indicates that quinoxaline derivatives, including this compound, could serve as cardiovascular regulators. They have been implicated in the treatment of hypertension by acting on vascular smooth muscle cells and influencing blood pressure regulation .

Case Studies and Experimental Evidence

Toxicological Profile

According to safety data sheets, this compound is not classified as an irritant under standard conditions but may cause transient discomfort upon direct contact with skin or eyes. Chronic exposure is not expected to produce significant adverse effects based on current literature .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying trace levels of 6-amino-5-bromoquinoxaline in pharmaceutical matrices?

A reversed-phase HPLC-MS/MS method using a ZORBAX Eclipse Plus C18 column achieves linearity in the range of 10.03–200.55 ng/mL for this compound. Method validation showed average recoveries of 94.8–110.8% at low, middle, and high concentrations (50–150 ng/mL), with RSD <4.2%. Stability in solution is confirmed for 12 hours . This method is suitable for detecting genotoxic impurities like this compound in drug formulations.

Q. How can researchers synthesize this compound with high purity?

The compound can be synthesized via bromination of 6-aminoquinoxaline under controlled conditions. Key parameters include temperature (0–6°C storage to prevent degradation) and stoichiometric control of brominating agents. Purity >97% is achievable, as confirmed by GC and structural characterization (e.g., CAS 50358-63-9) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Use a combination of:

- Mass spectrometry (MS): For molecular weight confirmation (C₈H₅BrN₃, MW 224.06) .

- Nuclear Magnetic Resonance (NMR): To resolve bromine and amine proton environments.

- High-performance liquid chromatography (HPLC): To verify purity (>97%) and detect co-eluting impurities .

Advanced Research Questions

Q. How can conflicting data on bromination regioselectivity in quinoxaline derivatives be resolved?

Contradictions in bromination positions (e.g., 5-bromo vs. 6-bromo isomers) may arise from reaction conditions (solvent polarity, temperature). Computational modeling (DFT) can predict electrophilic aromatic substitution sites, while experimental validation via LC-MS/MS or X-ray crystallography clarifies product structures .

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

- Control of moisture: Use anhydrous solvents to prevent side reactions.

- Reaction monitoring: In-situ techniques like FTIR track bromine incorporation.

- Purification: Column chromatography with silica gel or preparative HPLC isolates the target compound, avoiding co-eluting byproducts (e.g., 4-bromo or 7-bromo analogs) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atom’s electron-withdrawing nature and the amine group’s electron-donating properties create a polarized scaffold. Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (K₂CO₃ in DMF/H₂O) to balance reactivity and stability .

Q. What strategies mitigate batch-to-batch variability in analytical recovery rates for this compound?

- Internal standards: Use isotopically labeled analogs (e.g., ⁶-amino-⁵-bromo-d₃-quinoxaline) to normalize recovery data.

- Matrix-matched calibration: Prepare standards in the same pharmaceutical matrix (e.g., tartrate salts) to account for interference .

Q. Methodological Considerations

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Key analogs and their properties are summarized below:

Structural Insights :

- Quinoxaline vs. Benzoimidazole Cores: The quinoxaline core in 6-Amino-5-bromoquinoxaline offers planar aromaticity, favoring π-π stacking in drug-receptor interactions, whereas benzoimidazole derivatives (e.g., 4-Bromo-1H-benzo[d]imidazol-5-amine) exhibit enhanced basicity due to the imidazole nitrogen .

- Substituent Effects: The bromine atom at position 5 in this compound enhances electrophilic aromatic substitution reactivity, unlike the nitro group in 6-Amino-5-nitroquinoxaline, which increases oxidative instability .

Physicochemical Properties

Properties

IUPAC Name |

5-bromoquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAOSCSPAYZRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310968 | |

| Record name | 6-Amino-5-bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-63-9, 134892-45-8 | |

| Record name | 6-Amino-5-bromoquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoquinoxalin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5-bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-5-bromochinoxaline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-bromoquinoxalin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOQUINOXALIN-6-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU356DA5Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.